molecular formula C11H19Cl2N3O2 B1448192 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride CAS No. 1432678-01-7

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride

Cat. No.: B1448192
CAS No.: 1432678-01-7
M. Wt: 296.19 g/mol
InChI Key: YRCMDIZCBFABHP-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C11H17N3O2·2HCl. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrazine core[_{{{CITATION{{{2{Design, synthesis and evaluation of imidazo [1,2- - Springer](https://link.springer.com/article/10.1007/s00044-024-03298-w). One common synthetic route includes the cyclization of appropriate precursors under acidic conditions[{{{CITATION{{{2{Design, synthesis and evaluation of imidazo 1,2- - Springer. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the imidazo[1,2-a]pyrazine ring[{{{CITATION{{{_1{3- {5H,6H,7H,8H-imidazo [1,2-a]pyrazin-7-yl}-2,2 ...](https://www.sigmaaldrich.com/US/en/product/enamine/ena390346815?context=bbe).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazo[1,2-a]pyrazine ring can be oxidized to form different oxidation states.

  • Reduction: : Reduction reactions can be used to modify the functional groups attached to the ring.

  • Substitution: : Substitution reactions can introduce different substituents onto the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride can be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In the field of medicine, this compound has potential therapeutic applications. It can be used as a lead compound in drug discovery and development, particularly for targeting diseases related to the central nervous system, cardiovascular system, and other areas.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrazine derivatives: : These compounds share the imidazo[1,2-a]pyrazine core but differ in their substituents and functional groups.

  • Pyrazinamide: : A well-known drug used to treat tuberculosis, which also contains a pyrazine ring.

Uniqueness

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanoic acid moiety. This structural uniqueness can lead to distinct biological and chemical properties compared to other similar compounds.

Biological Activity

3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride (CAS No. 1432678-01-7) is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C11_{11}H19_{19}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 296.19 g/mol
  • Structure : The compound features an imidazopyrazine core which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its pharmacological properties. Here are some key areas of focus:

Anticancer Activity

Research indicates that imidazopyrazine derivatives exhibit anticancer properties. Specifically, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study published in Journal of Medicinal Chemistry explored a series of imidazopyrazine derivatives and found that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Properties

Imidazopyrazine compounds have also been evaluated for their antimicrobial activity. Research suggests that these compounds can exhibit inhibitory effects against a range of bacteria and fungi.

Research Findings:
A study demonstrated that derivatives similar to 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging evidence points towards the neuroprotective potential of imidazopyrazine derivatives. These compounds may help in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation.

Case Study:
In vitro studies have indicated that certain imidazopyrazine derivatives can protect neuronal cells from oxidative damage induced by toxins .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInhibition of cell proliferationJournal of Medicinal Chemistry
AntimicrobialInhibition against Staphylococcus aureusMicrobial Drug Resistance
NeuroprotectiveReduction of oxidative stressNeuroscience Letters

Properties

IUPAC Name

3-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2,2-dimethylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.2ClH/c1-11(2,10(15)16)8-13-5-6-14-4-3-12-9(14)7-13;;/h3-4H,5-8H2,1-2H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCMDIZCBFABHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCN2C=CN=C2C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
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3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
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3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
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3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
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3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride
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3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-2,2-dimethylpropanoic acid dihydrochloride

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